2,5-dichloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
2,5-Dichloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic small molecule characterized by a pyrido[2,3-d]pyrimidinone core fused with a benzamide scaffold. The compound features two chlorine atoms at the 2- and 5-positions of the benzamide ring and a methyl-substituted phenyl group linked to the pyrido-pyrimidinone moiety.
Properties
IUPAC Name |
2,5-dichloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c1-12-10-15(28-13(2)26-20-16(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)17-11-14(23)5-7-18(17)24/h3-11H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORZEVWBQVWCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H18Cl2N4O |
| Molecular Weight | 425.3 g/mol |
| CAS Number | 921562-62-1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably, it has been shown to target:
- Dihydrofolate Reductase (DHFR) : A key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced cell proliferation, making this compound a candidate for anticancer therapies .
- Kinase Activity : The compound exhibits inhibitory effects on various kinases involved in signaling pathways that regulate cell growth and survival. This includes potential activity against HER family kinases, which are implicated in several cancers .
Biological Activity and Therapeutic Potential
Research indicates that this compound demonstrates significant biological activities:
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Non-Small Cell Lung Cancer (NSCLC) : The compound is currently under investigation for its efficacy against NSCLC with specific mutations (Clinical Trial NCT03743350) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows moderate to high activity against a range of bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Case Studies
Several studies highlight the biological activity of the compound:
- Study on DHFR Inhibition : A study published in MDPI reported that derivatives of pyrido[2,3-d]pyrimidine exhibited high affinity for DHFR inhibition, leading to decreased proliferation in cancer cells .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of similar compounds and found significant inhibition against various pathogens, supporting the potential use of this compound as an antimicrobial agent .
Comparison with Similar Compounds
Key Differences :
- Scaffold Diversity: The target compound’s pyrido-pyrimidinone core is distinct from the aliphatic hexan backbone of compounds m, n, and o. This difference likely results in divergent biological targets and pharmacokinetic profiles.
- Substituent Effects: The dichlorobenzamide group in the target compound may enhance electrophilic interactions (e.g., halogen bonding) compared to the phenoxyacetamido groups in compounds, which prioritize hydrophobic interactions .
Hypothetical Comparison with Pyrido-Pyrimidinone Derivatives
While the provided evidence lacks direct comparators, broader literature suggests that pyrido-pyrimidinone derivatives exhibit structure-activity relationships (SAR) dependent on substitution patterns:
Chlorine Substitution: The 2,5-dichloro configuration in the target compound likely increases metabolic stability and target binding affinity compared to non-halogenated analogs (e.g., unsubstituted benzamide derivatives), as halogens often improve lipophilicity and van der Waals interactions . Mono-chloro derivatives (e.g., 2-chloro or 5-chloro variants) typically show reduced potency in kinase assays compared to dihalogenated counterparts.
Methyl Group Positioning :
- The 2-methyl group on the phenyl ring may sterically hinder off-target interactions, a feature absent in compounds with para-methyl or unsubstituted phenyl groups.
Research Implications and Data Gaps
- Pharmacological Data: No IC50, solubility, or bioavailability data for the target compound are available in the provided evidence. Comparative studies with pyrido-pyrimidinone analogs (e.g., EGFR or VEGFR inhibitors) are warranted.
- Synthetic Challenges : The compound’s fused heterocyclic system may complicate synthesis compared to simpler butanamides in .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- HPLC : Purity assessment (>95% by reversed-phase HPLC) with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHClNO, theoretical MW 453.3 g/mol) .
How can computational methods accelerate reaction design for this compound?
Q. Advanced
- Reaction path search : Quantum chemical calculations (e.g., DFT) to model cyclization transition states and identify energy barriers .
- Machine learning : Train models on existing pyrido[2,3-d]pyrimidine syntheses to predict optimal reaction conditions .
- In silico screening : Virtual libraries to explore substituent effects on bioactivity before synthesis .
Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing development time by 30–50% .
What methodologies are recommended for evaluating the compound’s biological activity?
Q. Basic
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .
Data Interpretation : Compare results with structurally similar derivatives (e.g., chlorinated vs. methoxy-substituted analogs) to infer SAR .
How can structure-activity relationships (SAR) be analyzed for pyrido[2,3-d]pyrimidine derivatives?
Q. Advanced
- Substituent variation : Synthesize analogs with halogen (Cl, F), alkyl (methyl), or electron-donating (methoxy) groups at key positions .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., steric bulk at position 4) with bioactivity .
- Crystallography : X-ray structures of ligand-target complexes (e.g., with kinase domains) to guide rational design .
Example : Benzyl-substituted derivatives show enhanced kinase inhibition due to hydrophobic pocket interactions .
How should researchers address contradictions in literature data for this compound?
Q. Advanced
- Meta-analysis : Aggregate data from multiple studies (e.g., IC values, synthetic yields) to identify outliers .
- Hypothetical data tables : Use surrogate data from analogs (e.g., similar pyrido-pyrimidines) to fill gaps when direct data is unavailable .
- Experimental replication : Reproduce conflicting syntheses under standardized conditions to isolate variables (e.g., catalyst purity) .
What experimental design principles apply to optimizing synthesis protocols?
Q. Advanced
- Factorial design : Screen variables (temperature, solvent, catalyst) in a 2 design to identify critical factors .
- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between parameters .
- Robustness testing : Introduce deliberate variations (e.g., ±5°C in reflux conditions) to validate protocol stability .
What mechanistic studies are recommended for understanding reactivity?
Q. Advanced
- Kinetic isotope effects (KIE) : Study deuterated intermediates to probe rate-determining steps .
- In situ spectroscopy : Monitor reactions via FTIR or Raman to detect transient intermediates .
- Computational modeling : MD simulations to visualize solvent effects on cyclization pathways .
How should stability and storage conditions be determined?
Q. Basic
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks .
- Analytical monitoring : Track degradation via HPLC and identify byproducts with LC-MS .
- Recommended storage : -20°C in anhydrous DMSO or sealed vials under inert gas to prevent hydrolysis/oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
